3'-O-Methylinosine

描述

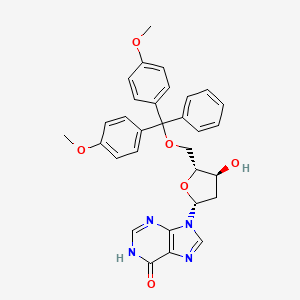

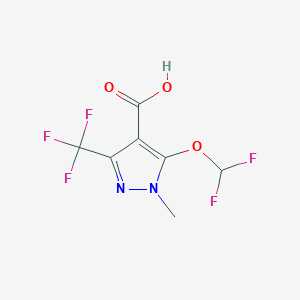

3’-O-Methylinosine is a chemical compound with the molecular formula C11H14N4O5 . It has an average mass of 282.253 Da and a monoisotopic mass of 282.096405 Da . It is also known by other names such as 3’-O-Methylinosin and Inosine, 3’-O-methyl- .

Synthesis Analysis

The synthesis of 3’-O-Methylinosine involves complex biochemical processes. A novel method has been reported for the purification of small RNAs from human tissues for methylation analysis by LC-MS/MS . This method includes two steps: 1) pull down the target small RNA by incubating total small RNAs extracted from human tissues with a biotinylated antisense oligonucleotide of the target small RNA, and 2) protect the target small RNA by pairing it with a single-strand DNA .Molecular Structure Analysis

The molecular structure of 3’-O-Methylinosine consists of 11 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 5 oxygen atoms . It has 2 of 4 defined stereocentres .科学研究应用

Hypotensive Properties

2′-O-Methylinosine has been identified for the first time as an intrinsic hypotensive principle, showing significant activity in lowering blood pressure. Its probable in vivo precursor, 2′-O-methyladenosine, demonstrated even more potent hypotensive effects, attributed to its resistance against adenosine deaminase, contributing to long-lasting activity. Notably, the hypotensive effects of these nucleosides were not accompanied by significant changes in heart rate, a common observation with adenosine (Yamada et al., 1998).

Role in Polynucleotide Structure

Research has explored the tautomeric forms in a polynucleotide helix, particularly focusing on the structure of DNA. This involved studying the crystalline hydroper chloratel and the crystalline hydroiodide of related compounds, leading to insights into the structural aspects and reactivity of these polynucleotides. The study contributed to understanding the intricate details of DNA structure and the role of different nucleosides in this structure (Miles, 1961).

Complexation with Heavy Metals

Studies have delved into the kinetics of complex formation between aquated cis-diammineplatinum(II) with inosine or 1-methylinosine, offering a deep understanding of the interactions and stability of these complexes. These insights are crucial in fields like chemotherapy, where platinum-based drugs are common, and understanding their interaction with nucleosides can help in improving drug design and efficacy (Arpalahti, 1990).

Presence in Archaebacterial tRNA

1-Methylinosine has been identified in unfractionated tRNAs of certain archaebacteria, located at residue 57 in the T psi C-loop. This finding indicates that the presence of 1-methylinosine is characteristic of these archaebacterial tRNAs, contributing to our understanding of the unique aspects of archaebacterial genetics and the potential functional roles of these modified nucleosides (Yamaizumi et al., 1982).

未来方向

The future directions of research on 3’-O-Methylinosine could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. A recent paper highlighted the importance of further studies for a better understanding of the mechanisms of different classes of deamination reactions . Further investigation of the structural and thermodynamic consequences and functions of these modifications in RNA should provide more useful information about their role in different diseases .

属性

IUPAC Name |

9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-19-8-5(2-16)20-11(7(8)17)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXDBVMGRKZFRC-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CNC3=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-O-Methylinosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-Trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide](/img/structure/B1436796.png)

![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)

![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)

![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)